molecular formula C9H15NO B13161682 3-Methyl-3-(3-methylbutyl)oxirane-2-carbonitrile

3-Methyl-3-(3-methylbutyl)oxirane-2-carbonitrile

Cat. No.: B13161682
M. Wt: 153.22 g/mol
InChI Key: KCVZAJPUGMWUFU-UHFFFAOYSA-N
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Description

3-Methyl-3-(3-methylbutyl)oxirane-2-carbonitrile is an organic compound with the molecular formula C9H15NO and a molecular weight of 153.22 g/mol . This compound is characterized by the presence of an oxirane ring, which is a three-membered cyclic ether, and a nitrile group attached to the carbon adjacent to the oxirane ring. The compound is used primarily for research purposes and has various applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-3-(3-methylbutyl)oxirane-2-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the epoxidation of an alkene precursor using a peracid, such as m-chloroperbenzoic acid (m-CPBA), to form the oxirane ring. The nitrile group can be introduced through a nucleophilic substitution reaction using a suitable nitrile source .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-3-(3-methylbutyl)oxirane-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methyl-3-(3-methylbutyl)oxirane-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-3-(3-methylbutyl)oxirane-2-carbonitrile involves the reactivity of the oxirane ring and the nitrile group. The oxirane ring is highly strained and can undergo ring-opening reactions, making it a reactive intermediate in various chemical processes. The nitrile group can participate in nucleophilic addition reactions, leading to the formation of amines or other derivatives .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

3-methyl-3-(3-methylbutyl)oxirane-2-carbonitrile

InChI

InChI=1S/C9H15NO/c1-7(2)4-5-9(3)8(6-10)11-9/h7-8H,4-5H2,1-3H3

InChI Key

KCVZAJPUGMWUFU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC1(C(O1)C#N)C

Origin of Product

United States

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